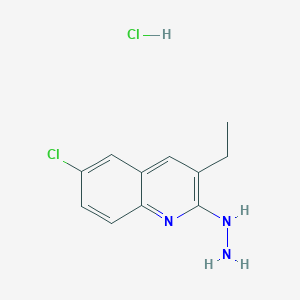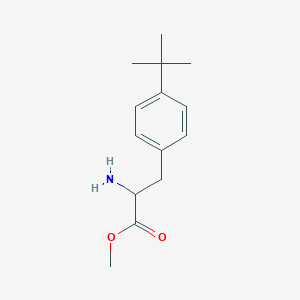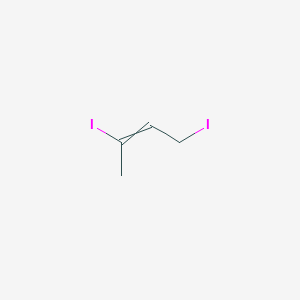
2-Butene, 1,3-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1,3-diiodo- is an organic compound with the molecular formula C4H6I2 It is a diiodo derivative of butene, specifically substituted at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butene, 1,3-diiodo- can be synthesized through the iodination of 2-butene. One common method involves the use of iodine (I2) in the presence of a catalyst such as palladium. The reaction typically takes place under controlled conditions to ensure the selective addition of iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Butene, 1,3-diiodo- may involve large-scale iodination processes. These processes often utilize cost-effective and readily available reagents, such as iodine and palladium catalysts, to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1,3-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of diiodo alcohols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can reduce the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen functionalities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butenes, while reduction reactions can produce butene or mono-iodo butene derivatives .
Aplicaciones Científicas De Investigación
2-Butene, 1,3-diiodo- has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of iodine-containing drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Butene, 1,3-diiodo- involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in electrophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodoethane: Another diiodo compound with similar reactivity but different structural properties.
1,4-Diiodobutane: A longer-chain diiodo compound with distinct chemical behavior.
2,3-Diiodobut-2-ene-1,4-diol: A diiodo compound with additional hydroxyl groups, leading to different reactivity and applications .
Uniqueness
2-Butene, 1,3-diiodo- is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 3 positions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C4H6I2 |
|---|---|
Peso molecular |
307.90 g/mol |
Nombre IUPAC |
1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3 |
Clave InChI |
MTIFMNTZMLZREE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
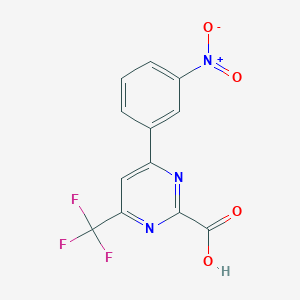
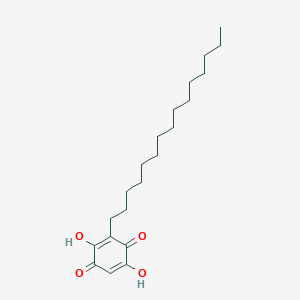
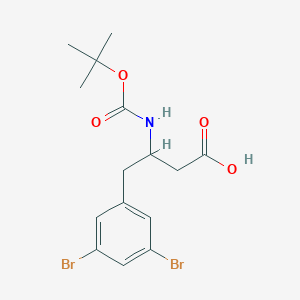
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)
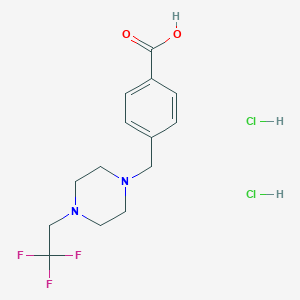

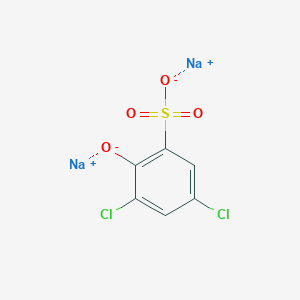
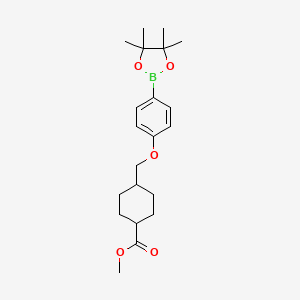
![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
